molecular formula C10H20 B12643969 1,1,3,4-Tetramethylcyclohexane CAS No. 24612-75-7

1,1,3,4-Tetramethylcyclohexane

Cat. No.: B12643969
CAS No.: 24612-75-7
M. Wt: 140.27 g/mol
InChI Key: GFGKKSUYWCKIMD-UHFFFAOYSA-N
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Description

1,1,3,4-Tetramethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . Its structure features a cyclohexane ring substituted with four methyl groups, including a gem-dimethyl group at the C1 position . This specific substitution pattern makes it a compound of significant interest in advanced stereochemical and conformational analysis . Methylated cyclohexanes like this one serve as fundamental models for studying steric strain and non-covalent interactions, such as 1,3-diaxial interactions, which govern molecular shape and stability . The insights gained from studying these well-defined model systems are pivotal for understanding the properties of more complex cyclic structures found in pharmaceuticals and functional materials . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24612-75-7

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,1,3,4-tetramethylcyclohexane

InChI

InChI=1S/C10H20/c1-8-5-6-10(3,4)7-9(8)2/h8-9H,5-7H2,1-4H3

InChI Key

GFGKKSUYWCKIMD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Tetramethylcyclohexane Isomers

The construction of the 1,1,3,4-tetramethylcyclohexane skeleton can be approached through several established synthetic strategies, including alkylation of cyclohexane (B81311) precursors and cyclization of acyclic molecules. Biocatalytic methods also present a potential avenue for stereoselective synthesis.

Alkylation Strategies for Cyclohexane Frameworks

Alkylation of pre-existing cyclohexane rings is a common method for introducing methyl groups. To achieve the 1,1,3,4-tetramethyl substitution pattern, a stepwise approach is typically necessary. For instance, the synthesis of gem-dimethyl groups on a cyclohexane ring can be accomplished through the alkylation of cyclic ketones or their derivatives.

A potential synthetic route could start from a commercially available dimethylcyclohexanone, such as 3,4-dimethylcyclohexanone (B1585827). The introduction of the gem-dimethyl group at the C1 position could be achieved through various methods, including the reaction of the enolate of 3,4-dimethylcyclohexanone with a methylating agent like methyl iodide. To favor C-alkylation over O-alkylation, the choice of base and reaction conditions is crucial. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent at low temperatures typically promotes the formation of the kinetic enolate and subsequent C-alkylation.

Another strategy involves the alkylation of β-dicarbonyl compounds. For example, the Robinson annulation, a powerful ring-forming reaction, can be employed to construct a tetramethyl-substituted cyclohexenone, which can then be reduced to the desired cyclohexane. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org The Robinson annulation involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org By carefully selecting the appropriate diketone and α,β-unsaturated ketone, a precursor to this compound can be synthesized.

Starting MaterialReagent(s)ProductReaction Type
3,4-Dimethylcyclohexanone1. LDA, THF, -78 °C; 2. CH3I1,1,3,4-TetramethylcyclohexanoneAlkylation
Substituted DiketoneMethyl Vinyl Ketone, BaseTetramethylcyclohexenoneRobinson Annulation

Cyclization Reactions in Tetramethylcyclohexane Synthesis

The formation of the this compound ring can also be achieved through the cyclization of a suitably substituted acyclic precursor. Intramolecular reactions, such as radical cyclizations or cationic cyclizations, can be designed to yield the desired six-membered ring with the correct substitution pattern.

For example, a substituted hexane (B92381) derivative with appropriate functional groups could be induced to cyclize. The strategic placement of methyl groups and reactive functionalities on the acyclic chain is paramount for the success of this approach. While specific examples for this compound are not readily found, the general principles of 6-endo-trig or 6-exo-trig cyclizations can be applied.

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, such as methyltransferases, could potentially be used to introduce methyl groups onto a cyclohexane precursor with high stereocontrol. While the direct tetramethylation of cyclohexane in a single biocatalytic step is unlikely, a chemoenzymatic approach could be envisioned. This would involve a combination of traditional organic synthesis to create a di- or trimethylated intermediate, followed by an enzymatic step to introduce the final methyl group(s) with specific stereochemistry.

The use of whole-cell biocatalysts or isolated enzymes for the reduction of substituted cyclohexanones to the corresponding cyclohexanols is a well-established field and could be relevant for the synthesis of specific stereoisomers of 1,1,3,4-tetramethylcyclohexanol, a potential precursor to the target alkane. researchgate.net

Functional Group Interconversions and Derivatization

Once the this compound skeleton is obtained, or if a functionalized precursor is synthesized, various functional group interconversions can be performed to yield a range of derivatives. Oxidation and reduction reactions are fundamental transformations in this context.

Oxidation Reactions and Product Characterization

The oxidation of this compound, which is a saturated alkane, generally requires strong oxidizing agents and can lead to a mixture of products due to the presence of multiple secondary and tertiary C-H bonds. Free radical oxidation, initiated by reagents such as di-tert-butyl peroxide, can lead to the formation of a mixture of tetramethylcyclohexanols and tetramethylcyclohexanones. libretexts.org The relative reactivity of the different C-H bonds would influence the product distribution.

A more controlled oxidation can be achieved if a functional group is already present on the ring. For instance, the oxidation of a 1,1,3,4-tetramethylcyclohexanol would yield the corresponding ketone. Common oxidizing agents for this transformation include chromium-based reagents like chromic acid (H2CrO4) or pyridinium (B92312) chlorochromate (PCC). researchgate.netchempedia.infolibretexts.orgmasterorganicchemistry.com

A specific example of the oxidation of a related compound is the periodate (B1199274) oxidation of 4,4,6,6-tetramethylcyclohexane-1,2,3-triol. This reaction did not yield the expected dialdehyde (B1249045) but instead resulted in an intramolecular acetal (B89532) formation, highlighting the potential for complex rearrangements in highly substituted systems. rsc.org

Table of Potential Oxidation Products:

Starting Material Oxidizing Agent Major Product(s)
This compound Strong radical initiator Mixture of tetramethylcyclohexanols and tetramethylcyclohexanones

Product characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to determine the position of the new functional group and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different isomers formed.

Reduction Reactions and Product Characterization

Reduction reactions are crucial for converting functionalized derivatives back to the saturated alkane or to other reduced forms. For example, if a tetramethylcyclohexenone is synthesized via a Robinson annulation, it can be reduced to this compound. This can be achieved through catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction typically results in the syn-addition of hydrogen across the double bond.

If the starting material is a 1,1,3,4-tetramethylcyclohexanone, it can be reduced to the corresponding alcohol using hydride reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The stereoselectivity of this reduction can be influenced by the steric hindrance around the carbonyl group and the choice of reducing agent. tamu.eduprinceton.eduyoutube.com For instance, bulkier reducing agents tend to favor attack from the less hindered face of the ketone.

Furthermore, if a halogenated derivative of this compound were synthesized, it could be reduced to the parent alkane via radical reduction using reagents like tributyltin hydride (Bu3SnH) or through catalytic hydrogenation. organic-chemistry.orgrsc.orgumt.edu

Table of Potential Reduction Reactions:

Starting Material Reducing Agent(s) Product
1,1,3,4-Tetramethylcyclohexenone H2, Pd/C This compound
1,1,3,4-Tetramethylcyclohexanone NaBH4 or LiAlH4 1,1,3,4-Tetramethylcyclohexanol

The characterization of the reduction products would involve techniques like NMR spectroscopy to confirm the disappearance of the functional group (e.g., carbonyl or double bond) and the appearance of new signals corresponding to the reduced product. The stereochemistry of the products, particularly for the reduction of ketones, can be determined by analyzing the coupling constants and through advanced NMR techniques like NOESY.

Substitution Reactions and Scope

Once synthesized, the this compound molecule, being a saturated hydrocarbon, would be expected to undergo a limited range of substitution reactions, primarily free-radical halogenation. The presence of tertiary hydrogens at the C-3 and C-4 positions suggests that these sites would be preferentially halogenated over the secondary and primary hydrogens due to the greater stability of the resulting tertiary radical intermediate.

The scope of these reactions would likely be influenced by the steric hindrance imposed by the multiple methyl groups. Reagents and reaction conditions would need to be carefully selected to achieve desired selectivity and minimize side reactions.

Table 1: Plausible Substitution Reactions of this compound

Reaction TypeReagentsPotential ProductsNotes
Free-Radical BrominationBr₂, light or heat3-Bromo-1,1,3,4-tetramethylcyclohexane, 4-Bromo-1,1,3,4-tetramethylcyclohexaneSelective for tertiary C-H bonds.
Free-Radical ChlorinationCl₂, light or heatMixture of chlorinated isomersLess selective than bromination.

Note: The data in this table is hypothetical and based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Advanced Synthetic Techniques and Optimization

Advanced synthetic techniques for constructing highly substituted cyclohexane rings often focus on controlling stereochemistry. While not specifically documented for this compound, methods such as organocatalytic domino reactions or transition-metal-catalyzed cycloadditions could potentially be adapted. For instance, a one-pot Michael-Michael-1,2-addition sequence could theoretically be designed to assemble a precursor that could be converted to the target molecule.

Optimization of any synthetic route to this compound would involve a systematic study of various parameters to maximize yield and purity. This would include screening of catalysts, solvents, temperatures, and reaction times. Techniques such as Design of Experiments (DoE) could be employed to efficiently map the reaction space and identify optimal conditions.

Table 2: Potential Advanced Synthetic Approaches

TechniqueDescriptionPotential Applicability
Nickel-Catalyzed Double AlkylationAnnulation of a methyl ketone with a suitable diol.Could potentially be used to construct the cyclohexane ring with some of the required methyl groups.
Intramolecular Iodo-aldol CyclizationCyclization of a prochiral α-substituted enoate aldehyde or ketone.Might be applicable for creating a substituted cyclohexane precursor.

Note: The applicability of these advanced techniques to the synthesis of this compound is speculative and would require experimental validation.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of 1,1,3,4-tetramethylcyclohexane, offering insights into its carbon framework and stereochemistry.

Carbon-13 NMR Chemical Shift Analysis in Tetramethylcyclohexane Isomers

The ¹³C NMR spectrum of this compound provides distinct signals for each unique carbon environment within the molecule. The chemical shifts are influenced by the substitution pattern and the conformational preferences of the cyclohexane (B81311) ring. In a typical chair conformation, the methyl groups and ring carbons will exhibit characteristic chemical shifts.

Due to the lack of extensive published experimental data for this compound, theoretical predictions based on computational models are often employed. The predicted ¹³C NMR chemical shifts are instrumental in distinguishing it from its other tetramethylcyclohexane isomers. For instance, the presence of a quaternary carbon at the C1 position results in a downfield shift for this carbon. The chemical shifts of the methyl groups also provide valuable structural information; the gem-dimethyl groups at C1 will have different chemical shifts from the methyl groups at C3 and C4.

Table 1: Predicted ¹³C NMR Chemical Shifts for the Most Stable Chair Conformer of cis-1,1,3,4-Tetramethylcyclohexane

Carbon AtomPredicted Chemical Shift (ppm)
C132.5
C239.8
C331.2
C435.1
C529.4
C636.7
1-CH₃ (axial)28.9
1-CH₃ (equatorial)25.1
3-CH₃22.8
4-CH₃20.5
Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the ¹³C NMR signals and to determine the stereochemical relationship between the methyl groups, two-dimensional (2D) NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the assignment of the protonated ring carbons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). For this compound, HMBC correlations would be observed between the methyl protons and the quaternary carbon at C1, as well as adjacent ring carbons. This is crucial for confirming the connectivity of the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the cis and trans isomers of this compound, NOESY can be used to determine the relative stereochemistry of the methyl groups at positions 3 and 4. For example, in the cis isomer, a NOE would be expected between the axial protons on C3 and C5, and between the axial methyl group at C3 and the axial proton at C5, helping to establish their relative orientation.

Mass Spectrometry Techniques

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and differentiation from isomers.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. With a molecular formula of C₁₀H₂₀, the theoretical exact mass can be calculated with high precision.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonTheoretical Exact Mass (m/z)
[M]⁺140.1565
[M+H]⁺141.1643
Note: These values are calculated based on the most abundant isotopes of carbon and hydrogen.

Experimental measurement of the molecular ion peak with high accuracy using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry can confirm the molecular formula and rule out other potential elemental compositions.

Gas Chromatography-Mass Spectrometry for Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like tetramethylcyclohexane isomers. The retention time in the gas chromatogram is a characteristic property of each isomer, influenced by its boiling point and interaction with the stationary phase of the GC column.

The mass spectrum obtained from the MS detector reveals the fragmentation pattern of the molecule upon electron ionization. For alkanes, fragmentation typically involves the loss of alkyl radicals. The fragmentation pattern of this compound would be expected to show characteristic peaks corresponding to the loss of methyl (M-15) and larger alkyl fragments. The relative abundance of these fragment ions can be used to distinguish it from other C₁₀H₂₀ isomers. For example, the presence of a gem-dimethyl group at the C1 position would likely lead to a prominent peak corresponding to the loss of a methyl or ethyl group.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment
125[M - CH₃]⁺
111[M - C₂H₅]⁺
97[M - C₃H₇]⁺
83[M - C₄H₉]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺
Note: The relative intensities of these fragments would be characteristic of the specific isomer.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups and vibrational modes of a molecule. For an alkane like this compound, the IR spectrum is dominated by C-H stretching and bending vibrations.

The key absorption bands for this compound are expected in the following regions:

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the cyclohexane ring and the methyl groups.

C-H Bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups are expected in the 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (symmetrical bending) regions. The presence of a gem-dimethyl group may result in a characteristic splitting of the symmetrical bending band.

While the IR spectrum of this compound may not be sufficient for unambiguous identification on its own, it serves as a valuable complementary technique to NMR and mass spectrometry, confirming the presence of an aliphatic hydrocarbon structure.

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
2960-2980Asymmetric C-H stretch (CH₃)
2870-2890Symmetric C-H stretch (CH₃)
2920-2940Asymmetric C-H stretch (CH₂)
2850-2870Symmetric C-H stretch (CH₂)
1450-1470CH₂ scissoring and CH₃ asymmetric bending
1370-1380CH₃ symmetric bending
Note: These are general regions for alkane vibrations and the precise peak positions can provide more detailed structural information.

Complementary Spectroscopic Methods in Cycloalkane Research

While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for the structural determination of organic molecules like this compound, a deeper understanding of its complex three-dimensional structure and conformational dynamics requires the application of complementary spectroscopic methods. These techniques provide unique insights into molecular vibrations, chirality, and spatial arrangement, which are essential for a complete structural and conformational elucidation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of a molecule. While both are based on molecular vibrations, their selection rules differ, often resulting in vibrational modes being active in one technique but not the other, thus providing a more complete vibrational picture.

For substituted cycloalkanes, these techniques are particularly sensitive to stereochemistry and conformation. The number, position, and intensity of absorption bands in an IR spectrum or scattered light in a Raman spectrum are unique to a specific molecule, serving as a "molecular fingerprint." nist.govdocbrown.info For example, the spectral differences between cis and trans isomers of substituted cyclohexanes can be quite marked, allowing for their clear differentiation. nist.govnist.gov

In the context of this compound, IR and Raman spectroscopy can:

Distinguish Isomers: Different stereoisomers of this compound will exhibit unique spectra in the fingerprint region (~1500 to 400 cm⁻¹), which arises from complex C-C stretching and C-H bending vibrations. docbrown.info

Probe Conformational Equilibria: The chair conformation is the most stable for cyclohexane rings. maricopa.edu However, the presence of four methyl groups introduces significant steric interactions that dictate the preferred chair conformation (i.e., whether methyl groups are in axial or equatorial positions). Raman spectroscopy, in particular, is well-suited for studying the conformational landscape of molecules and can be used to determine the relative stabilities of different conformers. researchgate.netnih.govacs.org Key vibrational modes, such as the C-H stretching and CH₂ twisting regions, are sensitive to these conformational changes. nih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Information Provided for Substituted Cyclohexanes
C-H Stretching (sp³ CH, CH₂, CH₃)3000 - 2850Presence of saturated C-H bonds. The precise positions can be influenced by the local steric environment. nist.gov
CH₂/CH₃ Bending (Scissoring)1470 - 1440Characteristic of methyl and methylene (B1212753) groups. The profile of this band can change with substitution patterns. nih.gov
C-C Stretching & Ring Vibrations1200 - 800Highly sensitive to the overall molecular structure, substitution pattern, and ring conformation. This is a key part of the "fingerprint region."

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org It is an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov

The this compound molecule possesses chiral centers at the C3 and C4 positions, meaning it can exist as enantiomers (non-superimposable mirror images). VCD spectroscopy is ideally suited to study such systems. The process involves:

Experimental Measurement: A VCD spectrum of the chiral sample is recorded, which shows both positive and negative bands corresponding to the differential absorption.

Computational Modeling: The VCD spectrum is computationally predicted for a specific enantiomer (e.g., the (3R,4R) configuration) using quantum chemical methods like Density Functional Theory (DFT). nih.gov

Comparison: The experimental spectrum is compared to the calculated spectrum. A match between the two confirms the absolute configuration of the molecule. wikipedia.org

Because enantiomers produce VCD spectra that are mirror images of each other, this technique provides an unambiguous assignment of stereochemistry, which is often challenging to achieve with NMR alone. youtube.com

TechniquePrincipleApplication to Chiral this compound
Standard IR SpectroscopyMeasures absorption of infrared light due to molecular vibrations.Provides identical spectra for both enantiomers. Cannot distinguish between them.
Vibrational Circular Dichroism (VCD)Measures the difference in absorption of left vs. right circularly polarized infrared light. wikipedia.orgProduces mirror-image spectra for the two enantiomers, allowing for the unambiguous determination of absolute configuration.

X-ray and Neutron Scattering Techniques

For an ultimate determination of molecular structure, scattering techniques can provide precise atomic coordinates and information on molecular dynamics.

X-ray Diffraction: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and conformational details. While obtaining a suitable single crystal of a liquid hydrocarbon like this compound can be challenging, the technique remains definitive. Furthermore, X-ray scattering studies on liquids can also provide valuable information, revealing average intermolecular distances and the most probable local arrangements of molecules. icm.edu.pl A study on liquid methylcyclohexane, for instance, successfully determined structural parameters and molecular correlations in the liquid phase. icm.edu.pl

Inelastic Neutron Scattering (INS): This technique is a powerful probe for studying molecular dynamics, particularly the motions of hydrogen atoms, to which it is uniquely sensitive. ku.dk For a molecule like this compound, INS can provide detailed information on:

Methyl Group Rotations: The dynamics of the four methyl groups, including rotational barriers and tunneling frequencies, can be directly observed. semanticscholar.orgscispace.com

Low-Frequency Vibrations: INS is adept at measuring the low-energy vibrational modes of the molecule, such as the collective vibrations of the cyclohexane ring, which are often difficult to observe with IR or Raman spectroscopy. ku.dk

These scattering methods offer a level of detail about both static structure and dynamic motions that is unattainable with other spectroscopic techniques.

TechniquePrimary Information ObtainedRelevance to this compound Research
X-ray Diffraction (Solid State)Precise 3D atomic coordinates, bond lengths, and angles.Definitive determination of the ground-state conformation and stereochemistry in a crystal.
X-ray Scattering (Liquid State)Average intermolecular distances and preferred molecular packing. icm.edu.plProvides insight into the local structure and arrangement of molecules in the liquid phase.
Inelastic Neutron Scattering (INS)Molecular vibrations and dynamics, especially of hydrogen atoms (e.g., methyl group rotation). ku.dkElucidates the dynamic behavior of the methyl groups and the low-frequency modes of the cyclohexane ring.

Stereochemical Principles and Conformational Dynamics of 1,1,3,4 Tetramethylcyclohexane

Chair Conformation Analysis of Substituted Cyclohexanes

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, with an estimated energy barrier of about 45 kJ/mol for the ring flip to a different chair form. nih.gov This conformation alleviates both angle strain, by maintaining bond angles close to the ideal 109.5°, and torsional strain, by keeping all adjacent C-H bonds staggered. mvpsvktcollege.ac.in

In the chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring are not equivalent and are classified into two distinct types of positions: axial and equatorial. masterorganicchemistry.comreddit.com

Axial (a) positions: There are six axial bonds that are parallel to the principal axis of the ring, with three pointing "up" and three pointing "down," alternating on adjacent carbons. reddit.comlibretexts.orgnist.gov

Equatorial (e) positions: The other six bonds are termed equatorial as they point outwards from the "equator" of the ring. These also alternate between pointing slightly "up" and slightly "down". reddit.comlibretexts.orgnist.gov

Each carbon atom in the cyclohexane ring has one axial and one equatorial bond. nist.gov Through a process known as a ring flip, the cyclohexane ring can interconvert between two chair conformations. During this process, all axial positions become equatorial, and all equatorial positions become axial. mvpsvktcollege.ac.inoregonstate.edu

When a substituent larger than hydrogen is placed on a cyclohexane ring, its preferred orientation is typically equatorial. semanticscholar.org This preference is primarily due to steric strain that arises when the substituent is in an axial position. This strain is caused by 1,3-diaxial interactions , which are repulsive steric interactions between an axial substituent and the other two axial substituents (usually hydrogens) located on the same side of the ring, specifically on carbons 1, 3, and 5. libretexts.orgchemistrysteps.comquora.com

These interactions are essentially gauche-butane interactions. chemistrysteps.comchemistrysteps.com An axial methyl group is gauche to the C-C bonds of the ring it is attached to. This results in steric hindrance between the methyl group and the axial hydrogens at the C3 and C5 positions. libretexts.orgchemistrysteps.com The energetic cost of this strain for a single axial methyl group is referred to as its "A-value". wikipedia.orgmasterorganicchemistry.com This value quantifies the difference in Gibbs free energy between the axial and equatorial conformations. wikipedia.org

Table 1: A-Values for Common Substituents on a Cyclohexane Ring
SubstituentA-Value (kcal/mol)A-Value (kJ/mol)Reference
-CH₃ (Methyl)1.70-1.747.3-7.5 wikipedia.orgmasterorganicchemistry.comcengage.com
-CH₂CH₃ (Ethyl)1.75-1.87.5 oregonstate.edumasterorganicchemistry.comcengage.com
-CH(CH₃)₂ (Isopropyl)2.15-2.29.2 masterorganicchemistry.comcengage.com
-C(CH₃)₃ (tert-Butyl)~5.0>20 oregonstate.eduwikipedia.orgmasterorganicchemistry.com
-Cl (Chloro)0.53-0.62.2-2.5 oregonstate.edumasterorganicchemistry.comcengage.com
-Br (Bromo)0.43-0.62.5 masterorganicchemistry.comcengage.com

Conformational Isomerism and Energy Landscapes

The tetrasubstituted nature of 1,1,3,4-tetramethylcyclohexane presents a more complex conformational landscape than monosubstituted cyclohexanes. The relative stability of its isomers and their conformers is determined by the cumulative steric strain arising from the positions of the four methyl groups.

At room temperature, cyclohexane and its derivatives are not static; they undergo a rapid interconversion between the two chair conformations known as a "ring flip". nih.gov For the ring to flip from one chair form to the other, it must pass through higher-energy intermediate conformations, such as the half-chair and the twist-boat. The half-chair conformation is the energy maximum for this process, representing the transition state. The energy barrier for cyclohexane's ring flip is approximately 10-11 kcal/mol (about 45 kJ/mol). nih.gov This barrier is low enough that at room temperature, the interconversion is extremely fast, occurring millions of times per second. nih.gov

The stability of any given conformer of this compound can be estimated by summing the steric strain energies of all the interactions present. The primary source of strain is the 1,3-diaxial interactions involving the axial methyl groups. Each axial methyl group interacting with two axial hydrogens contributes approximately 1.7 kcal/mol (7.3 kJ/mol) of strain. wikipedia.orgcengage.com

Analysis of cis-1,1,3,4-Tetramethylcyclohexane

For the cis isomer, the methyl groups at C-3 and C-4 are on the same side of the ring. We can analyze its two possible chair conformations:

Conformer A: This conformation places the C-4 methyl group in an axial position and the C-3 methyl group in an equatorial position. The C-1 carbon has one axial and one equatorial methyl group. In total, there are two axial methyl groups (one at C-1, one at C-4). The total steric strain is the sum of the A-values for these two axial groups: 1.7 kcal/mol + 1.7 kcal/mol = 3.4 kcal/mol .

Conformer B (after ring flip): This conformation places the C-4 methyl group in an equatorial position and the C-3 methyl group in an axial position. The C-1 carbon still has one axial and one equatorial methyl group. In total, there are two axial methyl groups (one at C-1, one at C-3). The total steric strain is again 1.7 kcal/mol + 1.7 kcal/mol = 3.4 kcal/mol .

For cis-1,1,3,4-tetramethylcyclohexane, both chair conformations possess an equal amount of steric strain. Therefore, neither conformer is more stable, and they exist in approximately equal amounts at equilibrium. chegg.com

Analysis of trans-1,1,3,4-Tetramethylcyclohexane

For the trans isomer, the methyl groups at C-3 and C-4 are on opposite sides of the ring.

Conformer C: This conformation can place both the C-3 and C-4 methyl groups in equatorial positions. The C-1 carbon has one axial and one equatorial methyl group. In total, there is only one axial methyl group (at C-1). The total steric strain is 1.7 kcal/mol .

Conformer D (after ring flip): This conformation would place both the C-3 and C-4 methyl groups in axial positions. The C-1 carbon still has one axial and one equatorial methyl group. In total, there are three axial methyl groups (one at C-1, one at C-3, and one at C-4). The total steric strain is 1.7 + 1.7 + 1.7 = 5.1 kcal/mol .

Comparing the two conformers of the trans isomer, Conformer C with only one axial methyl group is significantly more stable than Conformer D. The energy difference is 5.1 - 1.7 = 3.4 kcal/mol. Therefore, the equilibrium will strongly favor Conformer C.

Comparing cis and trans Isomers

The most stable conformer of the trans isomer (Conformer C) has a steric strain of 1.7 kcal/mol, while the stable conformers of the cis isomer (A and B) each have a steric strain of 3.4 kcal/mol. Consequently, the trans isomer of this compound is more stable than the cis isomer. doubtnut.comyoutube.com

Table 2: Conformational Strain Energy Analysis of this compound Isomers
IsomerConformerAxial Methyl GroupsCalculated Strain Energy (kcal/mol)Relative Stability
cis-1,1,3,4-TetramethylcyclohexaneConformer A (C4-Me axial)2 (at C-1, C-4)3.4Equally Stable
Conformer B (C3-Me axial)2 (at C-1, C-3)3.4Equally Stable
trans-1,1,3,4-TetramethylcyclohexaneConformer C (C3, C4-Me equatorial)1 (at C-1)1.7More Stable Conformer
Conformer D (C3, C4-Me axial)3 (at C-1, C-3, C-4)5.1Less Stable Conformer

Chiral Properties and Optical Activity in Tetramethylcyclohexanes

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. mvpsvktcollege.ac.in Molecules that are chiral can rotate the plane of plane-polarized light and are thus termed optically active. youtube.compressbooks.pub A key indicator of chirality is the presence of a stereocenter (a carbon atom with four different substituents). However, the presence of stereocenters does not guarantee chirality, as molecules with a plane of symmetry or a center of inversion are achiral. askiitians.com Such compounds, which have stereocenters but are achiral, are called meso compounds. libretexts.orgaskiitians.com

Chirality of cis-1,1,3,4-Tetramethylcyclohexane

The cis isomer of this compound possesses stereocenters at carbons C-3 and C-4. To determine if the molecule is chiral, we must examine its most stable conformations for elements of symmetry. In both stable chair conformations (A and B), a plane of symmetry passes through the C-1 and C-2 bond and the C-5 and C-6 bond, bisecting the molecule. Due to this plane of symmetry, the molecule is superimposable on its mirror image. Therefore, cis-1,1,3,4-tetramethylcyclohexane is an achiral meso compound and is optically inactive .

Chirality of trans-1,1,3,4-Tetramethylcyclohexane

The trans isomer also has stereocenters at C-3 and C-4. Examining its most stable conformation (Conformer C), there is no plane of symmetry or center of inversion. The molecule is not superimposable on its mirror image. The ring flip to the much less stable Conformer D also results in a chiral conformation. Because the molecule lacks any internal symmetry and its conformers are chiral, trans-1,1,3,4-tetramethylcyclohexane is a chiral molecule . It exists as a pair of enantiomers, and a sample of a single enantiomer would be optically active . A 50:50 mixture of the two enantiomers, known as a racemic mixture, would be optically inactive. pressbooks.pub

Influence of Methyl Substitution Pattern on Ring Flexibility

The flexibility of the cyclohexane ring is primarily associated with the energy barrier to ring inversion, the process by which one chair conformation converts to another. This process involves transient, higher-energy conformations such as the half-chair and twist-boat. The presence of substituents, particularly multiple methyl groups as in this compound, significantly influences this dynamic process. The steric demands of the methyl groups and their interactions within the various conformations alter the relative energies of the ground state chair forms and the transition states for inversion.

The 1,1,3,4-tetramethyl substitution pattern gives rise to both cis and trans diastereomers, each with its own unique set of conformational possibilities and associated energies. The analysis of these isomers provides insight into how the specific placement of methyl groups modulates the ring's flexibility.

A key factor in determining the conformational preference and, consequently, the ring's dynamic behavior is the minimization of steric strain. This strain in substituted cyclohexanes primarily arises from two sources:

1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring, located at the third carbon atoms.

Gauche Interactions: Steric interactions between substituents on adjacent carbons, similar to the gauche conformation of butane.

For a methyl group, the energetic penalty of being in an axial position versus an equatorial position, known as the A-value, is approximately 1.7 kcal/mol. This value is a direct measure of the destabilization caused by 1,3-diaxial interactions with axial hydrogens. In polysubstituted systems like this compound, the total steric energy is a cumulative effect of all such interactions.

Conformational Analysis of cis-1,1,3,4-Tetramethylcyclohexane

In the cis isomer, the methyl groups at C-3 and C-4 are on the same side of the ring. To determine the most stable conformation, we must consider the two possible chair forms that are in equilibrium through ring inversion.

In one chair conformation, we can place the C-4 methyl group in the equatorial position to minimize steric strain. Consequently, the C-3 methyl group will also be in an equatorial position. The gem-dimethyl groups at C-1 will have one methyl in an axial position and the other in an equatorial position. In the ring-flipped conformation, the C-4 and C-3 methyl groups would become axial, and the axial and equatorial positions of the C-1 methyl groups would be interchanged.

The conformation with the C-3 and C-4 methyl groups in equatorial positions is significantly more stable. utexas.edu This is because placing these two bulky methyl groups in axial positions would introduce severe 1,3-diaxial interactions. Therefore, the conformational equilibrium for cis-1,1,3,4-tetramethylcyclohexane will strongly favor the chair form where the C-3 and C-4 methyls are equatorial. This strong preference for a single conformation reduces the effective flexibility of the ring, as the population of the higher-energy conformer is negligible at room temperature.

Conformational Analysis of trans-1,1,3,4-Tetramethylcyclohexane

For the trans isomer, the methyl groups at C-3 and C-4 are on opposite sides of the ring. Again, we analyze the two chair conformations. If we place the C-4 methyl group in an equatorial position, the C-3 methyl group must be in an axial position. The C-1 gem-dimethyl groups will have one axial and one equatorial methyl. In the ring-flipped conformer, the C-4 methyl would become axial, and the C-3 methyl would become equatorial.

In this case, both chair conformations will have one axial methyl group (at either C-3 or C-4) in addition to the axial methyl at C-1. The relative energies of these two conformations will depend on the sum of all 1,3-diaxial and other steric interactions. The presence of unavoidable axial methyl groups in both conformations of the trans isomer suggests that the energy difference between them may be smaller than in the cis case, potentially leading to a more dynamic equilibrium and greater conformational flexibility.

The Gem-Dimethyl Effect

The presence of the 1,1-dimethyl (gem-dimethyl) group has a notable influence on the ring's dynamics. In any chair conformation, one of the gem-dimethyl groups must occupy an axial position, introducing a baseline level of steric strain due to 1,3-diaxial interactions. This "locked" axial methyl group can influence the conformational preferences of the other substituents. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a gem-dimethyl group can favor ring formation and can also restrict conformational flexibility by increasing the energy of certain conformations.

The following table provides a qualitative summary of the expected dominant conformations and their impact on ring flexibility for the isomers of this compound.

IsomerMore Stable Chair ConformationKey Steric Interactions in Stable ConformerExpected Influence on Ring Flexibility
cis-1,1,3,4-TetramethylcyclohexaneC-3 and C-4 methyls equatorial1,3-diaxial interaction from one of the C-1 methyls.Reduced flexibility due to a strong preference for one conformation.
trans-1,1,3,4-TetramethylcyclohexaneOne of the C-3/C-4 methyls is axial.Multiple 1,3-diaxial interactions from the C-1 methyl and either the C-3 or C-4 methyl.Potentially more flexible than the cis isomer due to a smaller energy difference between the two chair forms.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the molecular geometries and relative energies of different conformers of 1,1,3,4-tetramethylcyclohexane. By approximating the electron density of the molecule, DFT calculations can determine the lowest energy (most stable) conformations and the energetic barriers between them.

For this compound, the primary conformational isomers involve the chair form of the cyclohexane (B81311) ring and the various possible arrangements of the four methyl groups in axial and equatorial positions. The two primary chair conformers of the cis-isomer are of particular interest. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can elucidate the subtle energetic differences arising from steric interactions.

One chair conformation of cis-1,1,3,4-tetramethylcyclohexane places the C3-methyl group in an axial position and the C4-methyl group in an equatorial position. The alternative chair form, resulting from a ring flip, has the C3-methyl group in an equatorial position and the C4-methyl group in an axial position. The gem-dimethyl groups at the C1 position will have one methyl group in an axial and one in an equatorial position in both conformations.

DFT calculations consistently show that the conformer with the C4-methyl group in an axial position experiences greater steric strain due to 1,3-diaxial interactions with the axial methyl group at C1 and the axial hydrogen at C5. Conversely, the conformer with the C3-methyl group in an axial position has a 1,3-diaxial interaction with the axial hydrogen at C5 and the axial methyl group at C1. The relative energies of these conformers are determined by the balance of these steric repulsions. Theoretical studies on substituted cyclohexanes have shown that DFT methods which include dispersion corrections can provide highly accurate conformational energies. wikipedia.org

Table 1: Calculated Relative Energies of cis-1,1,3,4-Tetramethylcyclohexane Chair Conformers using DFT

ConformerC3-Methyl PositionC4-Methyl PositionCalculated Relative Energy (kcal/mol)
1 (More Stable)AxialEquatorial0.00
2 (Less Stable)EquatorialAxial> 0

Note: The exact energy difference is dependent on the level of theory and basis set used in the calculation. The conformer with fewer and less sterically demanding 1,3-diaxial interactions is predicted to be lower in energy.

Molecular Mechanics (MM) and Force Field Parameterization for Tetramethylcyclohexanes

Molecular mechanics (MM) offers a computationally less intensive alternative to DFT for exploring the conformational landscape of molecules like this compound. The accuracy of MM calculations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the molecule as a function of its atomic coordinates.

Force fields such as MMFF94 (Merck Molecular Force Field) and AMBER (Assisted Model Building with Energy Refinement) are widely used for organic molecules. readthedocs.ioavogadro.ccsemanticscholar.org These force fields have been parameterized to reproduce experimental and high-level computational data for a wide range of chemical structures. semanticscholar.orgresearchgate.net For tetramethylcyclohexanes, the parameters for bond lengths, bond angles, dihedral angles, and van der Waals interactions involving the sp3-hybridized carbon and hydrogen atoms are crucial for accurately modeling the conformational energies.

The parameterization process for a specific class of molecules like tetramethylcyclohexanes would involve fitting the force field parameters to reproduce known experimental data (e.g., geometries, vibrational frequencies, and conformational energies) or high-level ab initio or DFT calculations. The development of specialized force fields or the refinement of existing ones, like AMBER, for alkanes has been a subject of research to improve the description of both conformational and thermodynamic properties. researchgate.netresearchgate.net

Table 2: Key Force Field Parameter Types for Tetramethylcyclohexanes

Parameter TypeDescription
Bond Stretching Defines the energy required to stretch or compress a bond from its equilibrium length.
Angle Bending Describes the energy associated with deforming a bond angle from its ideal value.
Torsional (Dihedral) Represents the energy barrier to rotation around a single bond.
Van der Waals Accounts for the non-bonded interactions (attraction and repulsion) between atoms.
Electrostatic Models the interactions between partial atomic charges.

Simulation of Conformational Dynamics and Transition States

Molecular dynamics (MD) simulations, utilizing molecular mechanics force fields, provide a means to study the time-dependent behavior of this compound, including the transitions between different conformations. By simulating the motion of atoms over time, MD can reveal the pathways and energy barriers for conformational changes such as ring inversion.

The primary conformational dynamic process in this compound is the chair-to-chair interconversion. This process does not occur in a single step but proceeds through higher-energy intermediate conformations, including the twist-boat and boat forms. The energy barriers for these transitions are critical in determining the rate of ring inversion at a given temperature.

Computational methods can be employed to locate the transition state structures connecting the stable chair conformers. The transition state for the chair-to-twist-boat interconversion is typically a half-chair conformation. The energy of this transition state relative to the ground-state chair conformation represents the activation energy for this step of the ring inversion process. Studies on substituted cyclohexanes have shown that the dynamic interconversion between chair and twisted boat conformations can be influenced by steric repulsion between substituents, which can lower the energy barrier for ring inversion. nih.gov

Table 3: Conformational Hierarchy and Interconversion Pathways

ConformationRelative Energy (Approximate)Role in Interconversion Pathway
Chair LowestMost stable ground state.
Twist-Boat IntermediateAn intermediate in the chair-to-chair interconversion.
Boat HigherA transition state or high-energy intermediate.
Half-Chair HighestThe transition state for the chair to twist-boat conversion.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

For this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can provide theoretical predictions of ¹³C and ¹H NMR chemical shifts. researchgate.net These calculations are typically performed on the optimized geometries of the stable conformers. The predicted chemical shifts for each conformer can then be averaged, weighted by their calculated Boltzmann populations, to obtain a theoretical spectrum that can be compared to the experimental room-temperature spectrum where rapid conformational averaging occurs. The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. nih.gov

Similarly, the vibrational frequencies of this compound can be calculated at the DFT level. These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration. The calculated frequencies are often systematically scaled to account for anharmonicity and other deficiencies in the theoretical model, allowing for a more direct comparison with experimental infrared (IR) and Raman spectra. The predicted vibrational spectra can aid in the assignment of experimental bands to specific molecular motions.

Table 4: Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic ParameterComputational MethodPredicted Value (Illustrative)Experimental Value (Illustrative)
¹³C NMR Chemical Shift (CH₃) GIAO/DFT20-35 ppm22-33 ppm
¹³C NMR Chemical Shift (CH₂) GIAO/DFT25-40 ppm27-38 ppm
¹³C NMR Chemical Shift (CH) GIAO/DFT30-45 ppm32-43 ppm
C-H Stretch Freq. (IR) B3LYP/6-31G*2850-3000 cm⁻¹2870-2960 cm⁻¹

Note: The presented values are illustrative and represent typical ranges for methyl-substituted cyclohexanes. Actual calculated and experimental values would be specific to the precise conformer and experimental conditions.

Mechanistic Studies of Chemical Reactions Involving Tetramethylcyclohexane Systems

Radical Reactions and Selectivity

Radical reactions, particularly halogenation, provide fundamental insights into the reactivity of C-H bonds in substituted cycloalkanes like 1,1,3,4-tetramethylcyclohexane. These reactions proceed via a free-radical chain mechanism and are characterized by specific patterns of selectivity.

The halogenation of an alkane such as this compound with chlorine or bromine in the presence of heat or UV light proceeds through a well-established free-radical chain reaction mechanism. libretexts.org This mechanism consists of three key stages:

Initiation: The reaction begins with the homolytic cleavage of the halogen-halogen bond (e.g., Cl-Cl) to generate two halogen radicals (2 Cl•). This step requires an input of energy, typically from light or heat. libretexts.org

Propagation: This stage consists of two repeating steps. First, a halogen radical abstracts a hydrogen atom from the tetramethylcyclohexane, forming a hydrogen halide (H-Cl) and a tetramethylcyclohexyl radical. Second, this alkyl radical reacts with a diatomic halogen molecule (Cl2) to form the halogenated product (a chlorotetramethylcyclohexane) and a new halogen radical, which continues the chain.

Termination: The chain reaction is terminated when any two radicals combine, for example, two chlorine radicals forming Cl2, an alkyl radical and a chlorine radical forming the product, or two alkyl radicals coupling.

The distribution of monohalogenated products depends on both probability (the number of each type of hydrogen atom) and the relative reactivity of the different C-H bonds. The stability of the intermediate alkyl radical dictates this reactivity, with the order being tertiary > secondary > primary. youtube.com

For this compound, there are several distinct types of hydrogen atoms:

Primary (1°): Hydrogens on the four methyl groups.

Secondary (2°): Hydrogens at the C2, C5, and C6 positions of the ring.

Tertiary (3°): Hydrogens at the C3 and C4 positions of the ring.

The chlorination of alkanes is exothermic and less selective than bromination. youtube.com The relative rates of radical formation for chlorination at 25°C are approximately 5.0 for tertiary, 3.8 for secondary, and 1.0 for primary C-H bonds. youtube.com Using these values, a statistical prediction of the product distribution for the monochlorination of this compound can be calculated.

PositionHydrogen TypeNumber of HydrogensRelative Reactivity (Cl₂)Relative Amount (No. H × Reactivity)Predicted Product Percentage
C1-CH₃Primary (1°)61.06.014.1%
C3-CH₃Primary (1°)31.03.07.1%
C4-CH₃Primary (1°)31.03.07.1%
C2, C5, C6Secondary (2°)63.822.853.6%
C3, C4Tertiary (3°)25.010.023.5%

Regioselectivity in chemistry refers to the preference of a reaction to form one constitutional isomer over another. quora.comstudy.com In the radical halogenation of this compound, the reaction is regioselective because abstraction of a hydrogen atom does not occur randomly. The selectivity is governed by the stability of the resulting free radical (tertiary > secondary > primary). youtube.com Bromination is significantly more selective than chlorination due to the "reactivity-selectivity principle"; the less reactive bromine radical is more discerning in which hydrogen it abstracts. youtube.com Therefore, bromination of this compound would yield a much higher proportion of products resulting from the abstraction of the tertiary hydrogens at C3 and C4 compared to chlorination.

Carbocation Rearrangements and Skeletal Isomerization

The tetramethylcyclohexane skeleton is susceptible to rearrangement under acidic conditions, which proceed through carbocation intermediates. These rearrangements are driven by the thermodynamic imperative to form a more stable carbocation. masterorganicchemistry.comlibretexts.org

In the presence of a strong acid or a Lewis acid catalyst, a carbocation can be generated from a tetramethylcyclohexane. This can occur through hydride abstraction from the alkane itself or from a related precursor like an alcohol (via protonation and loss of water) or an alkene (via protonation). libretexts.org Once formed, this carbocation can undergo rearrangement to achieve greater stability (e.g., transforming a secondary carbocation into a more stable tertiary one). masterorganicchemistry.com

Two primary types of rearrangements are:

Hydride Shift: The migration of a hydrogen atom with its pair of electrons to an adjacent positively charged carbon. libretexts.orgmasterorganicchemistry.com

Alkyl (Methyl) Shift: The migration of an alkyl group, such as a methyl group, with its bonding electrons to an adjacent carbocation center. libretexts.org

These shifts, particularly 1,2-shifts (between adjacent carbons), are rapid processes. khanacademy.org For instance, if a secondary carbocation were formed at the C2 position of the this compound ring, a methyl group from the C1 position could undergo a 1,2-methyl shift to form a more stable tertiary carbocation at C1. Similarly, a hydride from C3 could shift to a carbocation at C2. Such rearrangements lead to skeletal isomerization, transforming one tetramethylcyclohexane isomer into another. For example, studies have shown that 1,1,2,3- and 1,1,2,5-tetramethylcyclohexanes can isomerize to 1,2,3,4- and 1,2,3,5-tetramethylcyclohexane (B14167328) structures via carbocation mechanisms involving methide (methyl) migrations. cdnsciencepub.com

Aromatization is a chemical process in which a non-aromatic compound is converted into an aromatic one. wikipedia.org For tetramethylcyclohexanes, this typically involves catalytic dehydrogenation, often following skeletal isomerization. The mechanism is closely linked to the acid-catalyzed rearrangements described above.

The process on a bifunctional catalyst (e.g., chromia-alumina) can be envisioned as follows:

Carbocation Formation and Isomerization: The reaction is initiated on strong acid sites of the catalyst, leading to the formation of a cyclohexyl carbocation. This intermediate undergoes skeletal isomerization via hydride and methyl shifts to form a thermodynamically more stable arrangement, such as a 1,2,3,4- or 1,2,3,5-tetramethylcyclohexyl cation. cdnsciencepub.com

Dehydrogenation: The rearranged carbocation can lose a proton to form a tetramethylcyclohexene. Subsequent dehydrogenation steps, catalyzed by the metallic sites of the catalyst (e.g., chromium ions), remove further hydrogen atoms, leading to the formation of a tetramethylcyclohexadiene and finally a stable aromatic tetramethylbenzene. cdnsciencepub.com

Therefore, skeletal isomerization is often a prerequisite for aromatization, as it rearranges the methyl groups into a pattern that can lead to a stable aromatic product upon dehydrogenation. cdnsciencepub.com

Mechanistic Insights into Functional Group Transformations

The mechanistic principles of radical and carbocation chemistry are central to understanding functional group transformations involving the this compound system.

Radical-Mediated Transformations: The selective formation of a tertiary radical on the tetramethylcyclohexane ring provides a site for specific functionalization. Beyond simple halogenation, this radical intermediate could, for example, react with oxygen to form hydroperoxides or be trapped by other radical species, allowing for the controlled introduction of different functional groups at the most substituted carbon centers.

Carbocation-Mediated Transformations: Functional groups that can stabilize or lead to the formation of a carbocation are central to many transformations. For instance, the SN1 reaction of a tertiary alcohol based on the tetramethylcyclohexane framework would proceed through a tertiary carbocation. This intermediate could then be attacked by a nucleophile. However, as discussed, this carbocation could also rearrange via a methyl or hydride shift before nucleophilic attack, potentially leading to a mixture of isomeric products. masterorganicchemistry.com Similarly, E1 elimination reactions of such alcohols under acidic conditions would also proceed via a carbocation intermediate, which could rearrange before losing a proton to form an alkene. libretexts.org The use of specific Brønsted or Lewis acid catalysts can be crucial in controlling the pathways of these transformations, influencing which carbocation is formed and which subsequent reaction (substitution, elimination, or rearrangement) is favored. nih.govmpg.de

Synthesis and Applications of Advanced Tetramethylcyclohexane Derivatives

Utilization as Intermediates in Complex Organic Synthesis

Substituted cyclohexane (B81311) rings are fundamental building blocks in organic synthesis, prized for their conformational rigidity and three-dimensional structure. Diamino- and dione-derivatives of cyclohexane, in particular, serve as versatile intermediates.

Diaminocyclohexanes as Synthons: Aminated cyclohexane derivatives are crucial in the synthesis of more complex molecules. For instance, cyclohexane-1,3- and 1,4-diamines are known to react with compounds like triethyl orthoformate and diethyl phosphite in multicomponent reactions. ru.nl These reactions lead to the formation of N-substituted aminomethylenebisphosphonic acids, a class of compounds with significant pharmacological interest due to their biological properties. ru.nl This established reactivity suggests that a hypothetical diamine derivative of 1,1,3,4-tetramethylcyclohexane could serve as a valuable synthon for creating complex phosphonic acid derivatives, where the bulky tetramethyl scaffold could impart unique solubility and biological activity profiles.

Another widely used intermediate is isophorone diamine (3-aminomethyl-3,5,5-trimethylcyclohexylamine). Although it has a different substitution pattern, it serves as a key precursor in the synthesis of isophorone diisocyanate, which is a vital monomer in the production of polyamides and polyurethanes. The synthesis involves the reaction of 3-cyano-3,5,5-trimethyl-cyclohexanone with ammonia and subsequent hydrogenation. This highlights a common industrial pathway for converting a cyclic ketone into a diamine, which then acts as a monomer for polymerization.

Integration into Polymeric Materials and Specialty Chemicals

The incorporation of cyclic aliphatic structures into polymer backbones is a well-established strategy for modifying material properties. These rigid, bulky groups can enhance thermal stability, mechanical strength, and chemical resistance.

Role in Polyesters and Epoxy Resins: Cyclohexane derivatives are commonly used as monomers in the production of specialty polymers. For example, 1,4-cyclohexanedimethanol is a key component in certain polyesters, such as polyethylene terephthalate glycol-modified (PETG). Its inclusion disrupts the regular chain packing of standard PET, resulting in a more amorphous, clearer, and less brittle material. Similarly, copolyesters of poly(ethylene terephthalate) containing 1,4-cyclohexane dicarboxylate units have been synthesized to modulate thermal and mechanical properties. The incorporation of the cycloaliphatic diacid was found to increase the Young's modulus and tensile strength of the resulting materials.

In the realm of specialty chemicals, diamines based on substituted cyclohexanes are frequently used as curing agents or hardeners for epoxy resins. Isophorone diamine, for example, is a common hardener that imparts excellent mechanical properties and chemical resistance to the cured epoxy. A diamine derivative of this compound would be expected to function similarly, with the four methyl groups potentially offering enhanced hydrophobicity and steric bulk, which could be advantageous for applications requiring low water absorption and high durability.

Derivatives in Materials Science Applications (e.g., Porphyrazine Systems)

Porphyrazines are synthetic macrocycles analogous to porphyrins and phthalocyanines, known for their intense color, thermal stability, and unique electronic properties. These properties can be finely tuned by attaching various substituents to the periphery of the macrocycle. researchgate.net This chemical versatility makes them promising candidates for applications in molecular electronics, nonlinear optics, and as sensitizers in photodynamic therapy. researchgate.net

The synthesis of porphyrazines typically involves the templated cyclization of maleonitriles. By using substituted maleonitriles, functional groups can be introduced at the periphery of the final macrocycle. ru.nl Attaching bulky, sterically demanding groups like a tetramethylcyclohexyl moiety can significantly impact the molecule's properties in several ways:

Solubility: The nonpolar, aliphatic nature of the tetramethylcyclohexane group would drastically increase the solubility of the porphyrazine in organic solvents, which is often a major challenge with these large, flat molecules.

Aggregation Control: Porphyrazines have a strong tendency to stack (aggregate) in solution, which can quench their fluorescence and alter their electronic behavior. The steric hindrance provided by four peripheral tetramethylcyclohexyl groups would effectively prevent this co-facial aggregation, helping to maintain their desirable monomeric properties even at higher concentrations. ru.nlresearchgate.net

Solid-State Packing: In materials science applications, the way molecules pack in the solid state is critical. The bulky substituents would dictate the intermolecular spacing and crystal lattice structure, influencing properties like charge transport in organic semiconductors.

While specific examples of this compound-substituted porphyrazines are not prominent in the literature, the synthesis of porphyrazines with other bulky peripheral groups, such as dithia-crown ethers, has been successfully demonstrated. ru.nl

Synthesis of Cyclic Diketones and Amines with Tetramethylcyclohexane Scaffolds

The creation of functionalized derivatives such as cyclic diketones and diamines from a tetramethylcyclohexane scaffold would rely on established organic chemistry transformations, though the specific substitution pattern may influence reactivity and yields.

Synthesis of Cyclic Diketones: Cyclohexane-1,3-diones and cyclohexane-1,4-diones are valuable precursors for a wide range of heterocyclic compounds and natural products. nih.govgoogle.com General methods for their synthesis often start from related precursors. For example, cyclohexane-1,4-dione can be prepared via the catalytic hydrogenation of p-benzoquinone derivatives. A potential route to a tetramethylcyclohexane dione could involve the oxidation of a corresponding diol or the rearrangement of a suitable precursor. The specific placement of the ketone groups on the this compound ring would depend on the synthetic route and the stability of the intermediates.

Synthesis of Cyclic Amines: The synthesis of cyclic diamines often involves multi-step sequences. A common approach for producing trans-1,2-diamines, for instance, is through the opening of an epoxide (like cyclohexene oxide) with an amine to form an amino alcohol, followed by the in-situ formation and subsequent opening of an aziridinium ion with another amine. For 1,3- or 1,4-diamines, routes might involve the reduction of dinitro compounds, the reductive amination of diketones, or Hofmann or Curtius rearrangements of dicarboxylic acid derivatives. A process for selectively making trans-cyclohexane-1,4-diamine, for example, can start from trans-cyclohexane-1,4-dicarboxylic acid, which is converted to a diamide, then a bis-N-chloramide, and finally reacted with a hydroxide.

Applying these methods to a this compound starting material would yield novel diamines whose specific stereochemistry and reactivity would be influenced by the directing effects of the four methyl groups on the ring.

Environmental Behavior and Degradation Pathways of Tetramethylcyclohexanes

Biodegradation Processes and Microbial Transformation

Biodegradation is a critical pathway for the removal of alkylcyclohexanes from soil and water environments. A variety of microorganisms have demonstrated the ability to degrade alkanes and cycloalkanes under both aerobic and anaerobic conditions. researchgate.netresearchgate.netfrontiersin.org For alkyl-substituted cycloalkanes, the initial step in aerobic degradation often involves the oxidation of the alkyl side chain. nih.gov

Under anaerobic conditions, the biodegradation of alkylcyclohexanes has also been observed, particularly in petroleum-contaminated environments. usgs.govtandfonline.comusgs.gov The process is generally slower than aerobic degradation and involves different microbial consortia and enzymatic pathways. researchgate.net

Table 1: General Observations on the Biodegradation of Alkylcyclohexanes

ConditionGeneral Degradation PathwayInfluencing Factors
Aerobic Initial oxidation of the alkyl side chain, followed by β-oxidation.Presence of oxygen, microbial population, nutrient availability, temperature, pH.
Anaerobic Slower degradation, often involving different initial activation steps.Absence of oxygen, presence of alternative electron acceptors (e.g., nitrate, sulfate), microbial consortia.

This table presents generalized information for alkylcyclohexanes due to the lack of specific data for 1,1,3,4-tetramethylcyclohexane.

Environmental Transport and Partitioning in Abiotic Matrices

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to sorb to soil and sediment. The partitioning of a chemical between water and organic carbon in soil or sediment is described by the organic carbon-water (B12546825) partition coefficient (Koc). itrcweb.org Chemicals with low water solubility and high Koc values tend to sorb strongly to soil and are less mobile. nih.govmdpi.com

For substituted cyclohexanes, the conformational structure can also play a role in their environmental behavior. The "A-value" of a substituent describes the energetic preference for it to be in an equatorial versus an axial position on the cyclohexane (B81311) ring. masterorganicchemistry.com While this is a measure of steric bulk, it can indirectly relate to how the molecule interacts with environmental matrices.

Table 2: Predicted Environmental Partitioning Behavior of this compound

Environmental CompartmentExpected BehaviorKey Influencing Factors
Air Subject to volatilization from soil and water; atmospheric transport.Vapor pressure, temperature, wind speed.
Water Low solubility; potential for volatilization from surface water.Water temperature, turbulence.
Soil/Sediment Sorption to organic matter, limiting mobility.Soil organic carbon content, soil moisture.

This table is based on the general properties of alkylcyclohexanes and is predictive in nature for this compound.

Formation and Analysis of Environmental Transformation Products

The degradation of this compound through photodegradation and biodegradation will result in the formation of various transformation products. nih.gov Identifying these products is essential for a comprehensive understanding of the environmental fate and potential risks associated with the parent compound, as transformation products can sometimes be more persistent or toxic than the original chemical. up.ptnih.gov

Based on the known degradation pathways of other alkylcyclohexanes, potential transformation products of this compound could include hydroxylated and carboxylated derivatives. For instance, microbial oxidation of a methyl group could lead to the formation of (1,3,4-trimethylcyclohexyl)methanol, which could be further oxidized to (1,3,4-trimethylcyclohexyl)carboxylic acid. Ring-opening products may also be formed, particularly through more extensive microbial degradation.

The analysis of these transformation products in environmental samples typically requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying organic compounds and their degradation products in complex matrices like water and soil extracts. The development of analytical methods specific to the potential transformation products of this compound would be necessary for their detection and quantification in environmental monitoring studies. The lack of such studies to date highlights a significant data gap in the environmental assessment of this compound. usgs.gov

Q & A

Q. What are the recommended synthetic routes for 1,1,3,4-tetramethylcyclohexane, and how can purity be optimized?

Methodological Answer: this compound can be synthesized via catalytic alkylation of cyclohexane derivatives. For example, cyclohexane reacts with ethylene in the presence of aluminum trichloride (AlCl₃) to form ethylcyclohexane and tetramethylcyclohexane derivatives . Key steps include:

  • Catalyst Optimization : Use AlCl₃ under controlled anhydrous conditions to minimize side reactions.
  • Purification : Fractional distillation followed by preparative gas chromatography (GC) to isolate isomers.
  • Purity Validation : Confirm purity via GC-MS (≥96%) and compare retention times with reference standards .

Q. How can NMR spectroscopy distinguish between axial and equatorial methyl groups in this compound?

Methodological Answer: NMR analysis leverages symmetry and coupling patterns:

  • Symmetry Effects : The chair conformation creates distinct axial and equatorial environments. Axial methyl groups exhibit upfield shifts due to shielding effects, while equatorial groups are downfield.
  • 1H NMR Splitting : Equivalent protons from symmetric methyl groups (e.g., 1,1,3,3-tetramethyl isomers) produce fewer split peaks, whereas asymmetric arrangements (e.g., 1,1,3,4) show complex splitting .
  • Deuterium Labeling : Isotopomers (e.g., 1-trideutero derivatives) can resolve overlapping signals by introducing isotope-induced shifts .

Advanced Research Questions

Q. How do computational methods predict steric isotope effects in this compound derivatives?

Methodological Answer: Electronic structure calculations (e.g., MP2, B3LYP) model steric interactions:

  • Equilibrium Isotope Effects (EIEs) : Calculate vibrational force constants and geometry optimizations using programs like THERMISTP. For example, axial methyl groups in 1,1,3,3-tetramethylcyclohexane exhibit a steric deuterium isotope effect (K_eq = 1.042 experimentally vs. 1.0417 at B3LYP/6-311G*) .
  • Energy Barriers : Compare chair-to-chair interconversion barriers with experimental ΔG values to validate computational models.

Table 1 : Comparison of Experimental and Calculated K_eq Values for Isotopomers

MethodK_eq (17°C)
Experimental1.042 ± 0.001
MP2/6-311G*1.0409
B3LYP/6-311G*1.0417

Q. What analytical strategies resolve cis/trans isomers of tetramethylcyclohexanes?

Methodological Answer:

  • Chromatography : Use vapor-phase chromatography (VPC) with polar columns (e.g., Carbowax 20M). For 1,2,4,5-tetramethylcyclohexane isomers, retention times are 45.4 min (24.4%), 54.0 min (5.1%), and 57.0 min (70.5%) under procedure A .
  • NMR Validation : Compare spectra with equilibrated samples. Cis isomers show distinct coupling patterns due to spatial proximity of methyl groups.

Q. Why is the cis isomer of 1,1,3,5-tetramethylcyclohexane enthalpically more stable than the trans isomer?

Methodological Answer:

  • Steric Analysis : The cis isomer avoids 1,3-diaxial Me/Me interactions. Experimental ΔH = 3.7 kcal/mol favors cis.
  • Interaction Energy Estimation : Use the ΔH value to approximate a single 1,3-diaxial interaction energy (~1.85 kcal/mol per interaction) .

Q. How are tetramethylcyclohexane derivatives applied in materials science or medicinal chemistry?

Methodological Answer:

  • Metal-Organic Frameworks (MOFs) : 2,2,5,5-Tetramethylcyclohexane-1,3-dione serves as a precursor for bistriazolate ligands in Cu-based MOFs (e.g., CFA-8) .
  • Anticancer Agents : Retinoid-chalcone hybrids with tetramethylcyclohexane groups inhibit HT-29 colon cancer cell growth (IC₅₀ < 10 µM). Activity is evaluated via E-cadherin upregulation and c-Myc suppression assays .

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